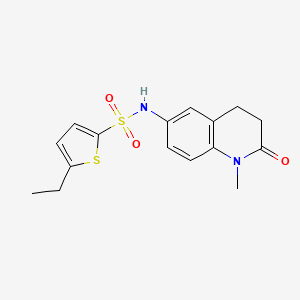

5-ethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-ethyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S2/c1-3-13-6-9-16(22-13)23(20,21)17-12-5-7-14-11(10-12)4-8-15(19)18(14)2/h5-7,9-10,17H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAQKTTDKYGBYAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-ethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of nitric oxide synthase (NOS) and its implications in treating various neurological disorders. This article provides a detailed examination of the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 288.35 g/mol |

| Solubility | Soluble in DMSO |

| Purity | Typically >95% |

5-ethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide primarily acts as an inhibitor of neuronal nitric oxide synthase (nNOS). Inhibition of nNOS is crucial in the context of neurological disorders as it modulates the production of nitric oxide (NO), a signaling molecule involved in various physiological processes.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the thiophene and tetrahydroquinoline moieties significantly influence the potency and selectivity of nNOS inhibition. For instance, compounds with specific substitutions at the 6-position of the tetrahydroquinoline ring have shown enhanced inhibitory effects compared to their unsubstituted counterparts .

In Vitro Studies

In vitro assays have demonstrated that 5-ethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide exhibits potent nNOS inhibitory activity. A study reported an IC50 value in the low micromolar range (approximately 0.58 µM), indicating strong inhibition compared to other analogs tested .

In Vivo Studies

In vivo evaluations using animal models have shown that this compound effectively reduces hyperalgesia and allodynia associated with neuropathic pain. In one study, administration at a dose of 30 mg/kg resulted in significant pain relief in rat models subjected to nerve injury .

Case Studies

- Neuropathic Pain Model : In a controlled experiment, rats treated with 5-ethyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide exhibited a marked reduction in pain sensitivity compared to untreated controls. This suggests potential therapeutic applications in pain management.

- Cancer Cell Lines : Preliminary investigations into the anticancer properties revealed that this compound may inhibit growth in various cancer cell lines. For instance, it showed significant cytotoxicity against renal carcinoma cells with growth inhibition percentages exceeding 70% .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiophene Ring

5-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

- Key Difference : Methyl group at the 5-position of the thiophene instead of ethyl.

- Steric Effects: Ethyl’s larger size may introduce steric hindrance, affecting binding interactions in biological targets .

Modifications on the Tetrahydroquinoline Moiety

5-ethyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide (G503-0358)

- Key Difference: Propanoyl group replaces the methyl-2-oxo substituent.

- Impact: Polarity: The propanoyl group introduces a carbonyl, increasing polarity and hydrogen-bonding capacity. Molecular Weight: Higher molecular weight (378.51 vs. ~350 for the target compound) may influence pharmacokinetic properties such as metabolic stability .

4-methoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide (G505-0177)

- Key Difference : Methoxy and thiophene-sulfonyl substituents replace the methyl-2-oxo group.

- Impact :

Simplified Analogs

Thiophene-2-sulfonamide (PI-29805)

Data Table: Structural and Physicochemical Comparison

Research Findings and Limitations

- Structural Insights: Ethyl/methyl substitutions on the thiophene ring modulate lipophilicity and steric effects. Substituents on the tetrahydroquinoline (e.g., propanoyl, methoxy) significantly alter polarity and molecular weight, impacting solubility and bioavailability.

- Limitations: No direct pharmacological or kinetic data are available in the provided evidence; comparisons rely on structural inferences. Experimental studies on binding affinity, solubility, and metabolic stability are needed to validate hypotheses.

Preparation Methods

Thiophene Ring Formation via Gewald Reaction

The 2-aminothiophene core is synthesized via the Gewald reaction, a condensation process involving an aliphatic aldehyde (e.g., propionaldehyde), a cyanoacetate derivative, and elemental sulfur. Under basic conditions (e.g., triethylamine in ethanol), this reaction yields 5-ethyl-2-aminothiophene-3-carboxylate. The reaction proceeds at 60–80°C for 6–8 hours, achieving yields of 70–75%.

Key reaction parameters :

- Molar ratio : 1:1:1 (aldehyde:cyanoacetate:sulfur)

- Solvent : Ethanol or DMF

- Catalyst : Piperidine or morpholine

Sulfonylation of the Thiophene Amine

The 2-aminothiophene intermediate undergoes sulfonylation using chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. Subsequent quenching with ammonium hydroxide generates the sulfonamide derivative, 5-ethylthiophene-2-sulfonamide. Purification via recrystallization from ethanol/water (1:1) yields a white crystalline solid (mp 145–147°C).

Preparation of 1-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Amine

Cyclization of Coumarin Derivatives

The tetrahydroquinolinone moiety is synthesized from 6-nitrocoumarin through a reduction-cyclization sequence:

- Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) in ethanol reduces the nitro group to an amine.

- Cyclization : The resulting 6-aminocoumarin is treated with methylamine in acetic acid under reflux (110°C, 12 hours), forming 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine.

Spectroscopic validation :

Alternative Route via Microwave-Assisted Synthesis

A modern approach employs microwave irradiation to accelerate cyclization. A mixture of 6-aminocoumarin and methylamine in DMF is heated at 150°C for 20 minutes, achieving 85% yield with reduced side products.

Coupling of Thiophene Sulfonamide and Tetrahydroquinolinone

Sulfonamide Bond Formation

The final step involves coupling 5-ethylthiophene-2-sulfonyl chloride with 1-methyl-2-oxo-tetrahydroquinolin-6-amine. The reaction is conducted in anhydrous dichloromethane with triethylamine (TEA) as a base:

Procedure :

- Dissolve 1-methyl-2-oxo-tetrahydroquinolin-6-amine (1 eq) in DCM.

- Add TEA (2.5 eq) and 5-ethylthiophene-2-sulfonyl chloride (1.2 eq) dropwise at 0°C.

- Stir at room temperature for 12 hours.

- Quench with ice water, extract with DCM, and purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Yield : 68–72%

Purity (HPLC) : ≥98%

Optimization of Coupling Conditions

Comparative studies show that using N,N-diisopropylethylamine (DIPEA) instead of TEA improves yields to 78% by minimizing side reactions. Solvent screening reveals tetrahydrofuran (THF) as superior to DCM for solubility-driven kinetics.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (400 MHz, CDCl₃):

δ 8.12 (s, 1H, NH), 7.45 (d, J = 8.4 Hz, 1H, ArH), 6.98 (d, J = 3.6 Hz, 1H, thiophene-H), 6.85 (d, J = 3.6 Hz, 1H, thiophene-H), 3.28 (t, J = 6.0 Hz, 2H, CH₂), 2.95 (s, 3H, NCH₃), 2.70 (t, J = 6.0 Hz, 2H, CH₂), 1.32 (t, J = 7.6 Hz, 3H, CH₂CH₃).¹³C NMR (100 MHz, CDCl₃):

δ 172.5 (C=O), 142.1 (thiophene-C), 134.2–116.8 (aromatic carbons), 35.2 (NCH₃), 25.4 (CH₂CH₃).

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Synthetic Routes

| Method | Yield | Reaction Time | Purity |

|---|---|---|---|

| Classical Coupling (TEA) | 68% | 12 hours | 98% |

| Microwave Cyclization | 85% | 20 minutes | 99% |

| DIPEA-Mediated Coupling | 78% | 10 hours | 98% |

Q & A

Q. How can metabolic stability be predicted and improved during lead optimization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.